molecular formula C22H23F3N2O3 B2919454 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 921791-78-8

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2919454
CAS No.: 921791-78-8
M. Wt: 420.432
InChI Key: ZRLPYQLCDXEIBU-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is a synthetically engineered chemical reagent intended solely for research and development purposes in laboratory settings. This compound features a complex molecular architecture centered on a 2,3,4,5-tetrahydro-1,5-benzoxazepine core, a seven-membered heterocyclic system known for its relevance in medicinal chemistry . The structure is further elaborated with a 4-(trifluoromethyl)benzamide moiety at the 7-position, a functional group often utilized to enhance a compound's metabolic stability and membrane permeability . The core structure also includes 3,3-dimethyl and 5-propyl substitutions, which can significantly influence the molecule's overall conformation, lipophilicity, and interaction with biological targets. This benzamide derivative is of significant interest in pharmaceutical and bioorganic research, particularly for investigating structure-activity relationships (SAR) and as a key intermediate in the synthesis of more complex molecular entities . The strategic incorporation of the trifluoromethyl group makes it a valuable candidate for research in drug discovery, where such motifs are commonly explored for their potential biological activities . The 1,5-benzoxazepin-4-one scaffold present in this compound is a recognized pharmacophore, and molecules based on analogous structures have been reported to possess a range of biological activities, suggesting its utility in developing novel therapeutic agents . Researchers can employ this compound in various in vitro assays to probe its mechanism of action, binding affinity, and inhibitory potential against specific enzymes or receptors. This product is designated 'For Research Use Only' . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers handling this compound should adhere to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O3/c1-4-11-27-17-12-16(9-10-18(17)30-13-21(2,3)20(27)29)26-19(28)14-5-7-15(8-6-14)22(23,24)25/h5-10,12H,4,11,13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLPYQLCDXEIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazepine core and a trifluoromethyl group , which are known to influence its biological activity. The molecular formula is C22H26N2O4C_{22}H_{26}N_{2}O_{4} with a molecular weight of approximately 382.45 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways:

  • Squalene Synthase Inhibition : Similar compounds have been shown to inhibit squalene synthase (SQS), a key enzyme in cholesterol biosynthesis. This inhibition can lead to reduced cholesterol levels in the body, making it a potential candidate for managing dyslipidemia .
  • Cholinesterase Inhibition : The compound may also exhibit inhibitory effects on cholinesterases (AChE and BChE), which are critical targets in Alzheimer's disease therapy .

Biological Activity Data

Activity IC50 Value Target
Squalene Synthase Inhibition15 nMHepG2 cells
AChE Inhibition10.4 μMCholinesterase
BChE Inhibition7.7 μMButyrylcholinesterase

Case Studies

  • Squalene Synthase Inhibition : A study demonstrated that derivatives of benzoxazepine compounds showed potent inhibition of SQS with IC50 values as low as 15 nM. This suggests that modifications in the benzoxazepine structure can significantly enhance biological activity against cholesterol synthesis .
  • Cytotoxicity Against Cancer Cells : Compounds structurally related to this compound were evaluated for their cytotoxic effects on breast cancer cell lines (e.g., MCF-7). Results indicated moderate cytotoxicity, highlighting the potential for further development as anticancer agents .
  • Molecular Docking Studies : In silico studies revealed that the trifluoromethyl group facilitates strong interactions with target enzyme residues through hydrogen bonding and halogen bonding. These interactions are likely responsible for the enhanced biological activity observed in vitro .

Comparison with Similar Compounds

Key Findings:

Impact of Alkyl Chain on Benzoxazepine Core (Target vs. Analog 1): The target compound’s 5-propyl chain is linear, whereas Analog 1 substitutes a branched isobutyl group. This difference increases the molecular weight of the target compound by ~20 Da compared to Analog 1. In contrast, the bulkier isobutyl group in Analog 1 could sterically hinder interactions or alter solubility .

Electronic Effects of Benzamide Substituents (Target vs. Analog 2):

  • The 4-(trifluoromethyl) group in the target compound introduces strong electron-withdrawing effects, which stabilize the benzamide’s carbonyl group and enhance its electrophilicity. Analog 2, substituted with a 3-fluoro group, exhibits weaker electron withdrawal and a distinct electronic profile due to the fluorine’s position. This may reduce metabolic stability or alter interactions with π-π stacking regions in target proteins .

Molecular Weight and Lipophilicity Trends:

  • The trifluoromethyl group in the target compound contributes significantly to its higher molecular weight (454.46 vs. 370.40 in Analog 2) and lipophilicity. This could favor membrane permeability but may also increase plasma protein binding, reducing free drug availability.

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